Cas no 70897-07-3 (Bicyclo[2.2.1]heptan-2-one, 4,7,7-trimethyl-)

Bicyclo[2.2.1]heptan-2-one, 4,7,7-trimethyl- structure
70897-07-3 structure
Product name:Bicyclo[2.2.1]heptan-2-one, 4,7,7-trimethyl-
CAS No:70897-07-3
MF:C10H16O
MW:152.233443260193
CID:546416
PubChem ID:25132

Bicyclo[2.2.1]heptan-2-one, 4,7,7-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptan-2-one, 4,7,7-trimethyl-
    • 3-Bornanone, (1S,4S)-(-)-
    • 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one #
    • F8889-0303
    • (-)-Epi-camphor
    • D-3-Bornanone
    • Epi-camphor
    • HFQTYOGWDNGZMS-UHFFFAOYSA-N
    • Bicyclo[2.2.1]heptan-2-one, 4,7,7-trimethyl-, (1S)-
    • DTXSID50871949
    • 3-Bornanone, (1R,4R)-
    • 13854-85-8
    • 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
    • Bicyclo[2.2.1]heptan-2-one, 4,7,7-trimethyl-, (1R)-
    • 70897-07-3
    • Epicampher
    • SCHEMBL2681908
    • AKOS026676610
    • .beta.-Camphor
    • Inchi: InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)6-8(7)11/h7H,4-6H2,1-3H3
    • InChI Key: HFQTYOGWDNGZMS-UHFFFAOYSA-N
    • SMILES: CC1(C2CCC1(CC2=O)C)C

Computed Properties

  • Exact Mass: 152.12018
  • Monoisotopic Mass: 152.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 2.2

Experimental Properties

  • PSA: 17.07

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